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Compound of Interest

Compound Name:
(2R)-2-Pyrazin-2-ylpropan-1-

amine

CAS No.: 2248202-13-1

Cat. No.: B2836704

Get Quote

Executive Summary
(2R)-2-Pyrazin-2-ylpropan-1-amine (CAS 1344261-52-4) represents a high-value bioisosteric

scaffold in modern medicinal chemistry. Structurally, it is the pyrazine analog of the privileged

(2R)-

-methylphenethylamine moiety. This scaffold offers a strategic advantage in lead optimization
by combining the conformational restriction of the chiral

-methyl group with the favorable physicochemical properties of the pyrazine ring.

This guide details the application of this moiety to modulate lipophilicity (LogP), enhance

metabolic stability, and introduce novel hydrogen-bonding vectors in CNS and kinase inhibitor

programs.

Physicochemical Profile & Bioisosteric Rationale
The transition from a phenyl ring to a pyrazine ring induces profound changes in the electronic

and physical landscape of the molecule. The (2R)-2-Pyrazin-2-ylpropan-1-amine scaffold
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serves as a "polar isostere" of traditional amphetamine-like building blocks.

Comparative Physicochemical Data

Property

Phenyl Analog
((2R)-

-
Methylphenethylam
ine)

Pyrazine Analog
((2R)-2-Pyrazin-2-
ylpropan-1-amine)

Impact on Drug
Design

LogP (Calc) ~1.8 - 2.1 ~0.3 - 0.5

Significant reduction

in lipophilicity; reduces

non-specific binding

and risk of

phospholipidosis.

TPSA 26 Å² ~52 Å²

Increased polar

surface area improves

solubility but may

require optimization

for BBB penetration.

pKa (Conj. Acid) ~9.8 (Amine)
~9.2 (Amine), ~0.6

(Pyrazine N)

Reduced basicity of

the primary amine;

Pyrazine nitrogens are

very weak bases but

good H-bond

acceptors.

H-Bond Acceptors 1 (Amine)
3 (Amine + 2 Pyrazine

Ns)

New vectors for

interaction with

Ser/Thr/Tyr residues

in binding pockets.

Metabolic Liability

High (Para-

hydroxylation,

benzylic oxidation)

Low (Pyrazine ring is

resistant to oxidative

metabolism; N-

oxidation possible but

slower).
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Mechanism of Action: The "Magic Methyl" Effect
The (2R)-methyl group at the

-position is not merely a lipophilic spacer; it introduces a conformational kink.

Conformational Restriction: The methyl group biases the ethylamine chain into a gauche

conformation relative to the aromatic ring, often matching the bioactive conformation

required for GPCRs (e.g., 5-HT2C, TAAR1).

Metabolic Blockade: The branching hinders access of MAO (Monoamine Oxidase) enzymes

to the adjacent amine, prolonging half-life compared to linear ethylamines.

Synthetic Methodology
The synthesis of the enantiopure (2R) isomer is non-trivial due to the risk of racemization at the

benzylic-like position. The most robust protocol involves the asymmetric reduction of a

nitroalkene precursor.

Protocol A: Stereoselective Synthesis via Nitroalkene
Reduction
This pathway avoids the use of expensive chiral auxiliaries by utilizing asymmetric catalysis or

chiral resolution.

Step 1: Henry Reaction & Dehydration
Reagents: 2-Acetylpyrazine, Nitromethane, Ammonium Acetate.

Combine 2-acetylpyrazine (1.0 eq) and nitromethane (5.0 eq) with ammonium acetate (0.5

eq) in acetic acid.

Reflux for 4-6 hours. The reaction proceeds through the

-hydroxy nitro intermediate, which dehydrates in situ to form (E)-2-(1-methyl-2-
nitrovinyl)pyrazine.

Purification: Concentrate and recrystallize from ethanol/hexanes. The alkene geometry is

typically E.
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Step 2: Asymmetric Reduction
Reagents: Trichlorosilane (

), Chiral Lewis Base Catalyst (e.g., (S)-Valine-derived formamide), followed by reduction of the
nitro group. Note: Direct catalytic hydrogenation of pyrazine-containing nitroalkenes can be
challenging due to catalyst poisoning by pyrazine nitrogens. A two-step reduction is often
preferred.

Alternative Robust Pathway (Racemic Synthesis + Resolution):

Reduction: Treat the nitroalkene with

/

or

in THF at 0°C to yield the racemic amine.

Resolution:

Dissolve racemic amine in hot ethanol.

Add 0.5 eq of (L)-(+)-Tartaric acid.

Allow to crystallize slowly. The diastereomeric salt of the (2R)-amine typically crystallizes

first (verify by XRD or optical rotation).

Recrystallize to constant melting point.

Free base: Treat salt with 1N NaOH and extract with DCM.

Visualization: Synthetic Workflow
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Intermediate
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Caption: Step-wise synthesis of (2R)-2-Pyrazin-2-ylpropan-1-amine via Henry reaction and

classical resolution.

Strategic Applications in Drug Discovery
Application 1: GPCR Agonist Optimization (5-HT2C /
TAAR1)
In the development of selective 5-HT2C agonists (e.g., for obesity or CNS disorders), the

"phenethylamine" pharmacophore is classic. However, phenyl rings often suffer from rapid

CYP2D6 metabolism.

Strategy: Replace the phenyl ring of a lead candidate (e.g., a lorcaserin fragment analog)

with pyrazine.

Benefit: The pyrazine nitrogens reduce electron density, making the ring resistant to

oxidation. The LogP drop reduces brain tissue accumulation (reducing CNS toxicity risks)

while maintaining sufficient BBB permeability for efficacy.

Application 2: Kinase Inhibitor "Hinge" Binders
Many kinase inhibitors utilize an amine to form a salt bridge with a conserved Asp/Glu residue,

while an aromatic group creates hydrophobic contacts.

Strategy: Use (2R)-2-Pyrazin-2-ylpropan-1-amine as a fragment. The primary amine binds

the catalytic lysine or glutamate. The pyrazine ring sits in the hydrophobic pocket but offers a

specific H-bond acceptor (N4) to interact with a backbone amide or a water molecule in the

solvent front.

Advantage: The chirality allows the molecule to vector the rest of the inhibitor specifically into

the "back pocket" or "solvent channel," improving selectivity over achiral analogs.

Visualization: Bioisosteric Design Logic
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Caption: Logic flow for replacing phenyl with pyrazine to optimize binding and physicochemical

properties.

Experimental Protocols
Protocol B: Metabolic Stability Assay (Microsomal)
To validate the bioisosteric advantage, compare the intrinsic clearance (

) of the pyrazine analog vs. the phenyl analog.

Preparation: Prepare 10 mM DMSO stocks of (2R)-2-Pyrazin-2-ylpropan-1-amine and its

phenyl analog.

Incubation:

Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein)

in phosphate buffer (pH 7.4).

Pre-incubate at 37°C for 5 min.

Initiate reaction with NADPH (1 mM).
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Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold

acetonitrile containing internal standard.

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. The slope

determines

.

.

Expectation: The pyrazine analog should show >2-fold stability improvement over the

phenyl analog.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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